molecular formula C22H17BF2O3S B1147954 BODIPY TR methyl ester CAS No. 150152-63-9

BODIPY TR methyl ester

Cat. No. B1147954
CAS RN: 150152-63-9
M. Wt: 438.25
InChI Key:
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Description

Molecular Structure Analysis

The molecular formula of BODIPY TR methyl ester is C22H17BF2N2O3S . It has an average mass of 438.255 Da and a monoisotopic mass of 438.102112 Da .


Physical And Chemical Properties Analysis

BODIPY TR methyl ester has strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum . The approximate fluorescence excitation/emission maxima of BODIPY TR methyl ester are 598/625 nm .

Scientific Research Applications

  • Visualizing Morphogenesis in Transgenic Zebrafish Embryos : BODIPY TR methyl ester dye serves as a vital counterstain for green fluorescent protein (GFP) in transgenic zebrafish embryos. This allows for dual-channel fluorescence visualization of cellular dynamics during morphogenesis in living embryos (Cooper et al., 2005).

  • Nuclear and Optical Dual Functional Labeling Agent : BODIPY has been radioiodinated for use as a dual functional labeling agent for proteins and peptides. This application is significant in molecular imaging research, especially in developing multimodal imaging probes (Ono et al., 2017).

  • Detection of Sulfite Ions : A boron-dipyrromethene-based fluorescent probe using BODIPY for selective detection of sulfite ions has been developed. This probe exhibits a dramatic red shift in absorption and emission spectra upon interaction with sulfite ions (Gu et al., 2011).

  • Bioconjugation and Fluorine Probe Introduction : BODIPY has been used to explore S(N)Ar and F-B displacement reactions, providing new methods for bioconjugation of BODIPY to proteins and introducing a fluorine probe (Li et al., 2008).

  • Photodynamic Therapy and Photocatalysis : The study of the triplet excited state of BODIPY is crucial for applications in photodynamic therapy, photocatalysis, and triplet-triplet annihilation upconversion (Zhao et al., 2015).

  • Fluorescent Biolabeling : BODIPY dyes functionalized with a free carboxyl group have been synthesized for fluorescent biolabeling, demonstrating excellent photostability and quantum yields (Wang et al., 2009).

  • Solution-Processed Organic Solar Cells : BODIPY dyes have been used in the design and synthesis of metal complexes for solution-processed organic solar cells, showing potential for efficient energy conversion (Zou et al., 2015).

  • Live Cell Imaging : BODIPY has been developed as a 'turn-on' chemosensor for Hg2+ in solution and in live cell imaging, based on the inhibition of a photoinduced electron transfer process in the presence of Hg2+ ions (Kaur et al., 2016).

Safety and Hazards

According to the safety data sheet provided by Lumiprobe, BODIPY TR methyl ester is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations, and it does not contain any hazardous substance at more than 1% by weight .

Future Directions

BODIPY-based molecules have attracted attention as probes in applications like imaging and sensing due to their unique properties . They have also been employed in areas like photodynamic therapy . Over the last decade, BODIPY-based molecules have even emerged as candidates for cancer treatments . Therefore, the future directions of BODIPY TR methyl ester could involve further exploration of its potential in biomedical applications, particularly in disease detection and therapy .

properties

IUPAC Name

methyl 2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BF2N2O3S/c1-29-22(28)14-30-18-8-4-15(5-9-18)19-10-6-16-13-17-7-11-20(21-3-2-12-31-21)27(17)23(24,25)26(16)19/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDVGPFFTVIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)OC)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BODIPY TR methyl ester

CAS RN

150152-63-9
Record name Boron, difluoro[methyl [4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]phenoxy]acetato-N,N′]difluoro-, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150152-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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